

Spectroscopic Profile of 6-Fluoroquinoline-2-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-fluoroquinoline-2-carboxylic acid** ($C_{10}H_6FNO_2$), a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived spectra in public literature, this document compiles predicted data based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of derivatives of this molecule.

Molecular and Physical Properties

Property	Value
Molecular Formula	$C_{10}H_6FNO_2$
Molecular Weight	191.16 g/mol [1]
Exact Mass	191.03825660 Da [1]
CAS Number	86324-51-8 [2]

Spectroscopic Data

The following sections present the predicted spectroscopic data for **6-fluoroquinoline-2-carboxylic acid**. These values are derived from computational models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **6-fluoroquinoline-2-carboxylic acid** are detailed below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton and the aromatic protons on the quinoline ring system.

Predicted ¹ H NMR Data	
Proton	Predicted Chemical Shift (δ , ppm)
-COOH	~12.0 (broad singlet)
Aromatic CH	7.0 - 9.0 (multiplets and doublets)

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its exchange with trace amounts of water. The aromatic protons' chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the fluorine atom. The fluorine atom at the C-6 position is expected to cause splitting of adjacent proton signals (H-F coupling).^[2]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
-COOH	165 - 185
Aromatic C	110 - 150
C-F	Variable (doublet due to ^{1}JCF coupling)

The carbon of the carboxylic acid group appears significantly downfield. The carbon atom directly bonded to the fluorine (C-6) will exhibit a characteristic doublet with a large coupling constant (^{1}JCF).

 ^{19}F NMR (Fluorine-19 NMR)

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Predicted ^{19}F NMR Data

Fluorine	Predicted Chemical Shift (δ , ppm)
C6-F	~ -110 to -140

A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift is referenced to a standard such as CFCl_3 . For comparison, the C^6F signal in a structurally similar compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, appears at -137.06 ppm.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **6-fluoroquinoline-2-carboxylic acid** are listed below.

Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	2500 - 3300 (very broad)
C=O (Carboxylic Acid)	1700 - 1725 (strong)
C=C & C=N (Aromatic)	1500 - 1600
C-F	1000 - 1300

The O-H stretch of the carboxylic acid is typically very broad due to intermolecular hydrogen bonding.[\[2\]](#) The C=O stretch is a strong, sharp band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

Parameter	Value
Calculated Exact Mass	191.03825660 Da [1]
Ionization Mode	Electrospray Ionization (ESI) is suitable
Expected [M+H] ⁺	192.0455
Key Fragmentation	Loss of H ₂ O, CO, and COOH

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Experimental Protocols

While specific experimental protocols for **6-fluoroquinoline-2-carboxylic acid** are not available in the reviewed literature, the following are general methodologies that can be adapted for its analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should encompass the expected chemical shift range (e.g., 0-15 ppm).
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans will be required compared to ¹H NMR.
- ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

IR Spectroscopy Protocol

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

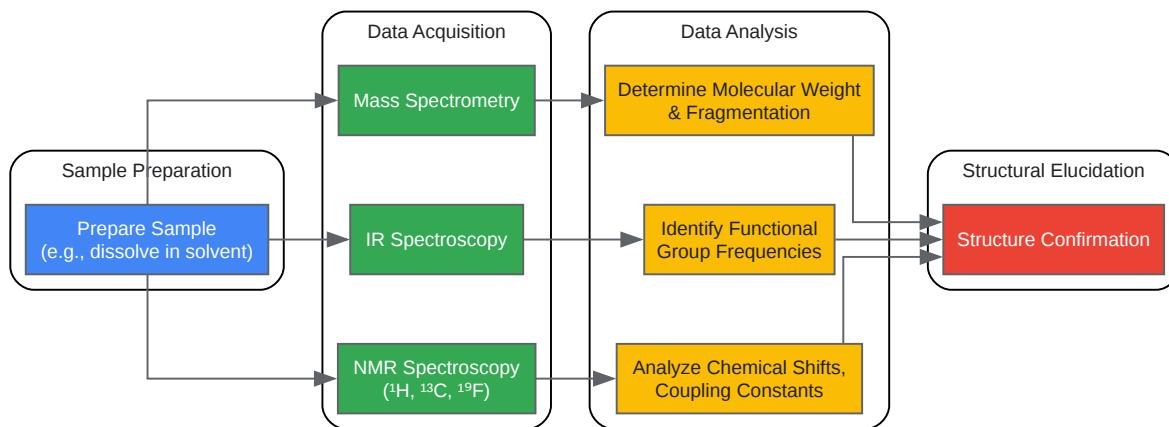
Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. Use high-resolution data to confirm the elemental composition.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

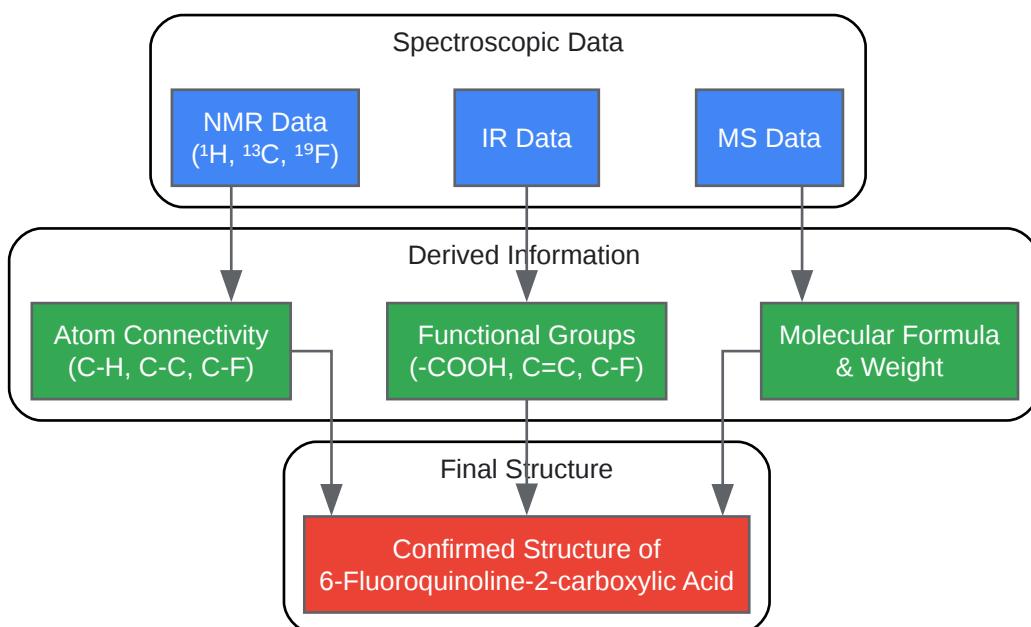


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A generalized workflow for spectroscopic analysis.

Logical Relationship in Spectroscopic Data Interpretation

This diagram illustrates the logical flow of information from different spectroscopic techniques to confirm the chemical structure.



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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoroquinoline-2-carboxylic Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289164#spectroscopic-data-for-6-fluoroquinoline-2-carboxylic-acid>

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